molecular formula C6H14N2OS B8492217 (2-Ethoxy-propyl)-thiourea

(2-Ethoxy-propyl)-thiourea

Cat. No.: B8492217
M. Wt: 162.26 g/mol
InChI Key: FLGXFCHEWJTCSL-UHFFFAOYSA-N
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Description

(2-Ethoxy-propyl)-thiourea is a thiourea derivative characterized by a propyl backbone substituted with an ethoxy group at the second carbon and a thiourea (-NH-CS-NH-) functional group. Thiourea derivatives are widely studied for their diverse biological and chemical properties, including antimicrobial, antiviral, and catalytic activities . The ethoxy-propyl substituent in this compound likely influences its electronic and steric properties, altering solubility, reactivity, and interaction with biological targets compared to simpler thioureas.

Properties

Molecular Formula

C6H14N2OS

Molecular Weight

162.26 g/mol

IUPAC Name

2-ethoxypropylthiourea

InChI

InChI=1S/C6H14N2OS/c1-3-9-5(2)4-8-6(7)10/h5H,3-4H2,1-2H3,(H3,7,8,10)

InChI Key

FLGXFCHEWJTCSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)CNC(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Thiourea derivatives vary significantly based on substituents attached to the nitrogen atoms. Key structural analogs include:

Compound Substituents Key Properties/Activities References
Phenyl-substituted thiourea Phenyl group at R₁/R₂ Lower anti-amoebic activity (49.7%) compared to urea analogs (76.3%) .
Amino acid-thiourea (M1/M2) Amino acid moieties Enhanced anti-amoebic activity due to hydrophilicity and receptor selectivity .
N-(3-phenylpropyl)-thiourea 3-phenylpropyl group Structural analog with potential DNA interaction; used in heterocyclic synthesis .
Thiourea lipoplexes Non-cationic lipid-thiourea hybrids DNA transfection efficiency comparable to cationic lipoplexes (e.g., DMAPAP) .

The ethoxy-propyl group in (2-Ethoxy-propyl)-thiourea introduces ether functionality, which may enhance solubility in polar solvents compared to purely alkyl or aromatic thioureas.

Physicochemical Properties

  • Solubility : Ethoxy-propyl substitution likely increases hydrophilicity compared to alkylthioureas (e.g., 1-methyl-3-(2-methylpropyl)thiourea) .
  • Thermal Stability : Thiourea derivatives generally decompose at temperatures above 250°C, but ethoxy groups may lower melting points due to reduced crystallinity .

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